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Compound of Interest

Compound Name: Hordenine

Cat. No.: B123053 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine

alkaloid found in various plants, most notably barley (Hordeum vulgare).[1][2] Its structural

similarity to biogenic amines like tyramine and neurotransmitters has made it a subject of

interest in neuroscience research.[2][3] Hordenine exhibits a multi-target pharmacological

profile, making it a versatile tool for investigating various neural pathways. Its primary

mechanisms of action include agonism at the dopamine D2 receptor (DRD2), inhibition of

monoamine oxidase B (MAO-B), and indirect adrenergic effects through the release of

norepinephrine.[1] Recent studies have also highlighted its role as an agonist at the trace

amine-associated receptor 1 (TAAR1) and its neuroprotective effects via anti-inflammatory

pathways.

These application notes provide a comprehensive overview of hordenine's pharmacological

properties, quantitative data for experimental design, and detailed protocols for its use in key

neuroscience experiments.

Data Presentation: Pharmacological and
Pharmacokinetic Properties
The following tables summarize key quantitative data for hordenine, essential for planning in

vitro and in vivo experiments.
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Table 1: Receptor and Enzyme Interactions of Hordenine
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Target
Interaction
Type

Species/Tis
sue

Parameter Value Reference

Dopamine
D2
Receptor
(DRD2)

Agonist Human Ki 13 µM

Dopamine D2

Receptor

(DRD2)

Agonist (G-

protein

pathway)

Human Efficacy
76% (vs.

Dopamine)

Dopamine D2

Receptor

(DRD2)

Antagonist

(β-arrestin

pathway)

Human - -

Monoamine

Oxidase B

(MAO-B)

Substrate Rat Liver Km 479 µM

Monoamine

Oxidase B

(MAO-B)

Substrate Rat Liver Vmax
128 nM/mg

protein/h

Trace Amine-

Associated

Receptor 1

(TAAR1)

Agonist Human -
Activates

Receptor

Adrenergic

α1A & α2A

Receptors

Agonist - -
Activates

Receptors

Dopamine

Transporter

(DAT)

Binder - -
Strong

Binding

Serotonin

Transporter

(SERT)

Binder - -
Strong

Binding
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| Pyruvate Dehydrogenase Kinase 3 (PDK3) | Inhibitor | Human | IC50 | 5.4 µM | |

Table 2: Pharmacokinetic Parameters of Hordenine

Species
Administration
Route

Parameter Value Reference

Human
Oral (from
beer)

Cmax 12.0 - 17.3 nM

Human Oral (from beer) Tmax 0 - 60 min

Human Oral (from beer)
Elimination Half-

life (t1/2)
52.7 - 66.4 min

Horse Intravenous (IV)
α-phase Half-life

(t1/2α)
~3 min

| Horse | Intravenous (IV) | β-phase Half-life (t1/2β) | ~35 min | |
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Phase 1: Preparation Phase 2: Experiment

Phase 3: Data Analysis

Acclimatize mice to
housing conditions (1 week)

Handle mice daily
(3 days prior to testing)

Administer Hordenine or Vehicle
(e.g., 10, 25, 50 mg/kg, i.p.)

Wait for drug absorption
(e.g., 30 minutes)

Place individual mouse in
Open Field Arena

Record activity for 15-30 min
using automated tracking system

Quantify Parameters:
- Total Distance Traveled

- Rearing Frequency
- Time in Center Zone

Extract Data

Statistical Analysis
(e.g., ANOVA)
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Experimental Protocols
Protocol: Dopamine D2 Receptor (DRD2) cAMP
Inhibition Assay
This protocol is designed to quantify the G-protein-mediated agonistic activity of hordenine at

the DRD2.

A. Materials:

HEK293 cells stably expressing human DRD2 (HEK-hDRD2).

DMEM/F12 medium, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).

Hordenine stock solution (e.g., 10 mM in DMSO).

Forskolin solution (to stimulate adenylyl cyclase).

Dopamine (as a positive control).

cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar time-resolved fluorescence

resonance energy transfer [TR-FRET] assay).

White, opaque 384-well microplates.

B. Cell Culture and Plating:

Culture HEK-hDRD2 cells in complete medium at 37°C and 5% CO₂.

Harvest cells using non-enzymatic cell dissociation buffer.

Resuspend cells in assay buffer (provided with cAMP kit or HBSS with 5 mM HEPES).

Plate cells at a density of 2,000-5,000 cells/well into a 384-well plate and incubate overnight.

C. Assay Procedure:

Prepare a serial dilution of hordenine (e.g., from 100 µM to 1 nM final concentration) and

dopamine in assay buffer. Include a vehicle control (DMSO).
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Aspirate the culture medium from the cells.

Add 10 µL of the compound dilutions (hordenine, dopamine, vehicle) to the respective wells.

Prepare a solution of forskolin in assay buffer at a concentration that elicits ~80% of the

maximal cAMP response (e.g., 1-10 µM, determined empirically).

Add 10 µL of the forskolin solution to all wells except the basal control wells.

Incubate the plate at room temperature for 30 minutes.

Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the

chosen cAMP assay kit.

D. Data Analysis:

Normalize the data: Set the signal from the forskolin-only wells as 100% and the basal (no

forskolin) wells as 0%.

Plot the normalized response against the log concentration of hordenine.

Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values.

Protocol: Monoamine Oxidase B (MAO-B) Inhibition
Assay
This protocol assesses hordenine's activity as a substrate or inhibitor of MAO-B, based on the

method described by Barwell et al. (1989).

A. Materials:

Rat liver mitochondria (as a source of MAO-B).

Hordenine stock solution.

[¹⁴C]-Tyramine (as a radiolabeled substrate for MAO).

Selective MAO-A inhibitor (e.g., clorgyline) to ensure activity is specific to MAO-B.
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Scintillation fluid and vials.

Phosphate buffer (0.1 M, pH 7.4).

2M Citric acid (for stopping the reaction).

Toluene-based extraction solvent.

B. Preparation of Enzyme Source:

Homogenize fresh rat liver in ice-cold sucrose buffer.

Isolate mitochondria via differential centrifugation.

Resuspend the mitochondrial pellet in phosphate buffer and determine the protein

concentration (e.g., via Bradford assay).

C. Assay Procedure:

Pre-incubate the mitochondrial preparation with a selective MAO-A inhibitor (e.g., 100 nM

clorgyline) for 15 minutes at 37°C to isolate MAO-B activity.

In a reaction tube, add:

Phosphate buffer.

The pre-incubated mitochondrial suspension.

Varying concentrations of hordenine.

Initiate the reaction by adding [¹⁴C]-Tyramine (e.g., final concentration of 10-50 µM).

Incubate at 37°C for 20 minutes with shaking.

Stop the reaction by adding 2M citric acid.

Add toluene-based solvent, vortex thoroughly to extract the deaminated [¹⁴C]-metabolites,

and centrifuge to separate phases.
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Transfer an aliquot of the organic (upper) phase to a scintillation vial, add scintillation fluid,

and count the radioactivity using a liquid scintillation counter.

D. Data Analysis:

To determine if hordenine is a substrate, measure the production of metabolites with

hordenine as the sole substrate (using a non-radioactive method like HPLC) and calculate

Km and Vmax using a Michaelis-Menten plot.

To determine inhibitory potential, calculate the percentage of [¹⁴C]-Tyramine oxidation at

each hordenine concentration compared to a control without hordenine.

Plot the percentage of inhibition against the log concentration of hordenine to determine an

IC₅₀ value.

Protocol: In Vivo Locomotor Activity Assessment in
Mice
This protocol evaluates the stimulatory or inhibitory effects of hordenine on spontaneous

movement in mice, a key indicator of central nervous system activity.

A. Animals and Housing:

Male C57BL/6 mice (8-10 weeks old).

House animals in groups of 4-5 per cage with a 12-hour light/dark cycle, with food and water

available ad libitum.

Allow at least one week of acclimatization before experiments. Handle mice for 3

consecutive days prior to testing to reduce stress.

B. Materials:

Hordenine HCl (dissolved in 0.9% saline).

Vehicle (0.9% saline).

Syringes and needles for intraperitoneal (i.p.) injection.
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Open field arena (e.g., 40 cm x 40 cm x 30 cm), equipped with an overhead camera and

automated tracking software.

C. Experimental Procedure:

Habituate the testing room by bringing the animals in their home cages at least 60 minutes

before the test begins.

Weigh each mouse and calculate the injection volume. Administer hordenine (e.g., 10, 25,

50 mg/kg) or vehicle via i.p. injection.

Return the mouse to a holding cage for a 30-minute absorption period.

Gently place the mouse in the center of the open field arena.

Allow the mouse to explore freely for 15-30 minutes. Record the session using the tracking

software.

After the session, return the mouse to its home cage.

Thoroughly clean the arena with 70% ethanol and then water between trials to remove

olfactory cues.

D. Data Analysis:

Use the tracking software to quantify key parameters for each mouse:

Total Distance Traveled (cm): An overall measure of locomotor activity.

Rearing Frequency: Number of times the animal stands on its hind legs, an indicator of

exploratory behavior.

Time Spent in Center Zone (s): The arena is typically divided into a "center" and

"periphery." Less time in the center can indicate anxiety-like behavior (thigmotaxis).

Compare the data between the different hordenine dose groups and the vehicle control

group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
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Protocol: Blood-Brain Barrier (BBB) Permeability Assay
(in vitro)
This protocol uses a cell-based model to assess whether hordenine can cross the BBB, a

critical step for its action on central nervous system targets.

A. Materials:

Primary Porcine Brain Capillary Endothelial Cells (PBCEC) or a suitable immortalized brain

endothelial cell line.

Transwell® filter inserts (e.g., 0.4 µm pore size).

Rat-tail collagen for coating filters.

Cell culture medium appropriate for the chosen cell line (often supplemented with

hydrocortisone for differentiation).

Hordenine solution (e.g., 1 µM in serum-free medium).

Lucifer Yellow (as a marker for paracellular permeability to check barrier integrity).

LC-MS/MS system for quantification.

B. Cell Culture and Model Setup:

Coat Transwell® filters with rat-tail collagen.

Seed PBCEC onto the apical side (top chamber) of the filters at a high density.

Culture for 48 hours in standard medium, then switch to a differentiation medium (e.g.,

serum-free with hydrocortisone) for another 48 hours to allow tight junction formation and

barrier tightening.

Measure the Trans-Endothelial Electrical Resistance (TEER) to confirm barrier integrity

(>150 Ω·cm² is typically required).

C. Transport Experiment (Apical to Basolateral):
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Gently wash the cell monolayer with a warm transport buffer (e.g., HBSS).

Add the hordenine solution (1 µM) to the apical (donor) chamber.

Add fresh transport buffer to the basolateral (receiver) chamber.

At designated time points (e.g., 15, 30, 60, 90, 120 min), take a sample from the basolateral

chamber and immediately replace the volume with fresh buffer.

At the end of the experiment, take a sample from the apical chamber.

To assess barrier integrity during the experiment, add Lucifer Yellow to the apical chamber

and measure its appearance in the basolateral chamber.

D. Sample Analysis and Data Calculation:

Quantify the concentration of hordenine in all collected samples using a validated LC-

MS/MS method.

Calculate the apparent permeability coefficient (Papp) using the following formula:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

dQ/dt is the steady-state flux rate (amount of hordenine appearing in the receiver

chamber per unit time).

A is the surface area of the filter membrane (cm²).

C₀ is the initial concentration in the donor chamber.

A Papp value > 1.0 x 10⁻⁶ cm/s generally indicates good BBB permeability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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